![molecular formula C18H51BSi6 B14514852 1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane) CAS No. 62497-90-9](/img/structure/B14514852.png)
1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) is a complex organosilicon compound featuring a boron atom bonded to three methylene groups, each of which is further bonded to a pentamethyldisilane moiety
Métodos De Preparación
The synthesis of 1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) typically involves the reaction of boron-containing precursors with silane derivatives under controlled conditions. One common method includes the use of boron trichloride and pentamethyldisilane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of boron-oxygen and silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of silicon-oxygen bonds.
Substitution: The methylene groups can undergo substitution reactions with halogens or other electrophiles, forming new carbon-halogen or carbon-electrophile bonds.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), as well as catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used but often include various boron-silicon and silicon-carbon compounds.
Aplicaciones Científicas De Investigación
1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings, due to its thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism by which 1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) exerts its effects involves the interaction of its boron and silicon atoms with various molecular targets. The boron atom can form stable complexes with electron-rich species, while the silicon atoms can participate in the formation of strong Si-O and Si-C bonds. These interactions are facilitated by the compound’s unique three-dimensional structure, which allows it to engage in multiple simultaneous interactions with target molecules.
Comparación Con Compuestos Similares
1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) can be compared with other similar compounds, such as:
1,1’,1’'-[Boranetriyltris(methylene)]tris(trimethylsilane): This compound has a similar structure but with trimethylsilane groups instead of pentamethyldisilane, resulting in different reactivity and applications.
1,1’,1’'-[Boranetriyltris(methylene)]tris(dimethylsilane): Another similar compound with dimethylsilane groups, which also exhibits unique properties and uses in various fields.
The uniqueness of 1,1’,1’'-[Boranetriyltris(methylene)]tris(pentamethyldisilane) lies in its combination of boron and pentamethyldisilane groups, which confer distinct chemical and physical properties that are not observed in other related compounds
Propiedades
Número CAS |
62497-90-9 |
|---|---|
Fórmula molecular |
C18H51BSi6 |
Peso molecular |
446.9 g/mol |
Nombre IUPAC |
bis[[dimethyl(trimethylsilyl)silyl]methyl]boranylmethyl-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C18H51BSi6/c1-20(2,3)23(10,11)16-19(17-24(12,13)21(4,5)6)18-25(14,15)22(7,8)9/h16-18H2,1-15H3 |
Clave InChI |
FXOZLACBTKEQBM-UHFFFAOYSA-N |
SMILES canónico |
B(C[Si](C)(C)[Si](C)(C)C)(C[Si](C)(C)[Si](C)(C)C)C[Si](C)(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)


![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)
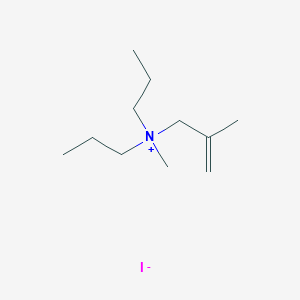
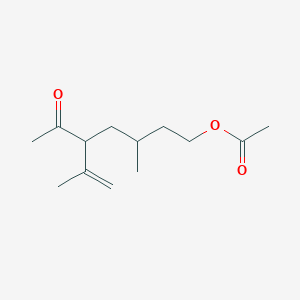
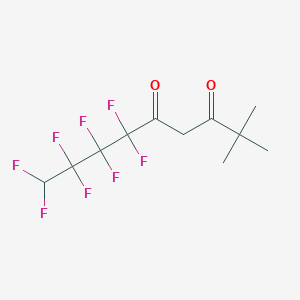
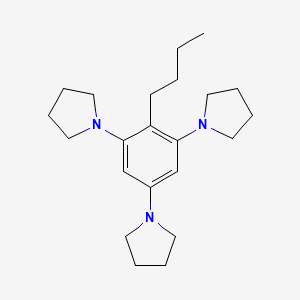
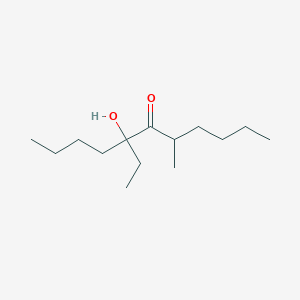
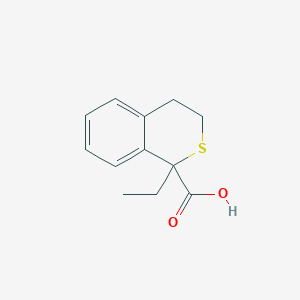
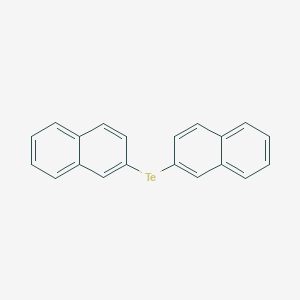

![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
